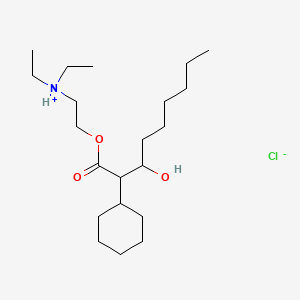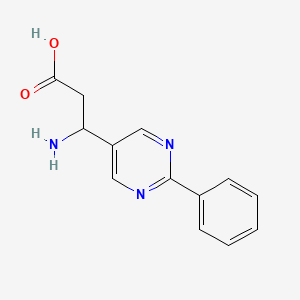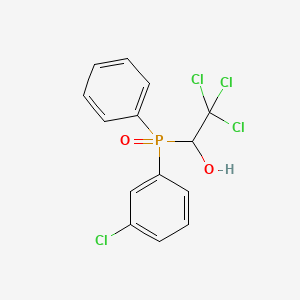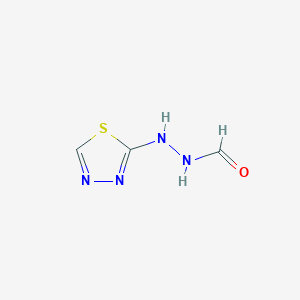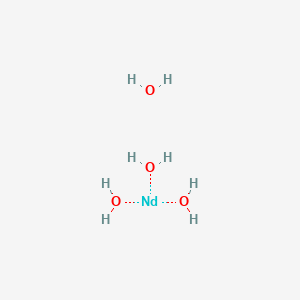
Neodymium(III) hydroxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III) hydroxide hydrate is an inorganic compound with the chemical formula Nd(OH)₃•xH₂O. It is a light purple crystalline or powdery substance that is highly insoluble in water. This compound is primarily used in various scientific and industrial applications due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(III) hydroxide hydrate can be synthesized by reacting neodymium(III) nitrate with ammonia water. The reaction proceeds as follows: [ \text{Nd(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Nd(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ] In this process, a solution of neodymium(III) nitrate (40g/L) is mixed with ammonia water (0.50 mol/L) at a controlled rate of 1.5 mL/min. Polyethylene glycol is used to maintain the pH, resulting in neodymium(III) hydroxide powder with a grain size of ≤1μm .
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality and particle size distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(III) hydroxide hydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form neodymium salts. [ \text{Nd(OH)}_3 + 3 \text{H}^+ \rightarrow \text{Nd}^{3+} + 3 \text{H}_2\text{O} ] For example, with acetic acid: [ \text{Nd(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Nd(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used.
Conditions: Reactions are typically carried out at room temperature with controlled pH to ensure complete conversion.
Major Products:
Applications De Recherche Scientifique
Neodymium(III) hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of rare earth elements’ effects on biological systems.
Medicine: Investigated for potential use in medical imaging and targeted drug delivery systems.
Industry: Utilized in the production of optical materials, magnetic materials, and as a component in the extraction of rare earth elements
Mécanisme D'action
The mechanism by which neodymium(III) hydroxide hydrate exerts its effects is primarily through its reactivity with acids and its ability to form stable complexes with various ligands. The molecular targets and pathways involved include:
Formation of Neodymium Salts: Reacts with acids to form stable neodymium salts.
Catalytic Activity: Acts as a catalyst in various chemical reactions, facilitating the conversion of reactants to products
Comparaison Avec Des Composés Similaires
- Praseodymium(III) hydroxide
- Samarium(III) hydroxide
- Lanthanum(III) hydroxide
Comparison: Neodymium(III) hydroxide hydrate is unique due to its specific reactivity and applications. While similar compounds like praseodymium(III) hydroxide and samarium(III) hydroxide share some properties, this compound is particularly valued for its use in optical and magnetic materials. Its ability to form stable complexes and act as a catalyst also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
H8NdO4 |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
neodymium;tetrahydrate |
InChI |
InChI=1S/Nd.4H2O/h;4*1H2 |
Clé InChI |
YYOYEZIAOMWDLH-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


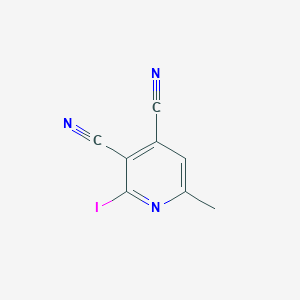
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
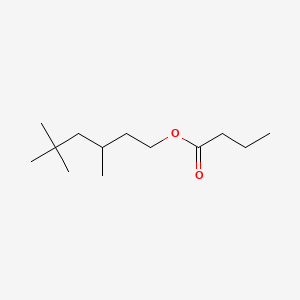
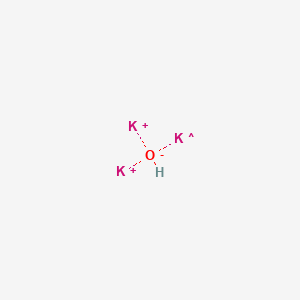
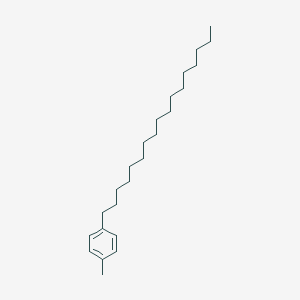
![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)


